

# A Comprehensive Spectroscopic Guide to 4-Ethynylphenol

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## Compound of Interest

Compound Name: Phenol, 4-ethynyl-

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## Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 4-ethynylphenol (CAS No. 2200-91-1), a critical building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document integrates Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data with field-proven experimental protocols and expert interpretation. Our approach emphasizes the causal logic behind experimental choices, ensuring data integrity and empowering users to confidently identify and characterize this versatile compound.

## Introduction: The Significance of 4-Ethynylphenol

4-Ethynylphenol, also known as 4-hydroxyphenylacetylene, is a bifunctional organic molecule featuring both a phenol and a terminal alkyne group. This unique architecture makes it an invaluable synthon for creating complex molecular architectures via reactions such as Sonogashira coupling and azide-alkyne "click" chemistry. Its rigid, linear acetylene linker and the hydrogen-bonding capabilities of the phenolic hydroxyl group are leveraged in the development of novel polymers, active pharmaceutical ingredients (APIs), and molecular probes.

Accurate structural confirmation and purity assessment are paramount. This guide provides the foundational spectroscopic data—<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS—to serve as an authoritative

reference for its characterization.

## Molecular Structure and Properties

A clear understanding of the molecule's structure is essential for interpreting its spectral data. The atoms are numbered for unambiguous assignment in the subsequent NMR analysis.

- Molecular Formula:  $C_8H_6O$
- Molecular Weight: 118.13 g/mol [1]
- Monoisotopic Mass: 118.04186 Da[1]

Caption: Structure of 4-Ethynylphenol with IUPAC numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

### $^1H$ NMR Analysis

The  $^1H$  NMR spectrum provides information on the number of distinct proton environments and their neighboring protons.

- Sample Preparation: Accurately weigh 5-10 mg of 4-ethynylphenol and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide ( $DMSO-d_6$ ).
  - Scientist's Note:  $DMSO-d_6$  is the solvent of choice for phenols. Unlike  $CDCl_3$ , it is a hydrogen bond acceptor, which slows the chemical exchange of the acidic phenolic proton. This allows the -OH proton to be observed as a distinct, sharp signal rather than a broad, rolling baseline peak.[2]
- Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift calibration ( $\delta = 0.00$  ppm).[3]
- Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

- **D<sub>2</sub>O Shake (Optional but Recommended):** To unequivocally confirm the -OH peak, add 1-2 drops of deuterium oxide (D<sub>2</sub>O) to the NMR tube, shake well, and re-acquire the spectrum. The phenolic -OH proton will exchange with deuterium, causing its corresponding signal to disappear.[4]

Signal Label	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
H-O	~9.8	Singlet, broad	-	1H	Phenolic OH
H-2, H-6	~7.3	Doublet	~8.5	2H	Aromatic protons ortho to ethynyl group
H-3, H-5	~6.7	Doublet	~8.5	2H	Aromatic protons ortho to hydroxyl group
H-8	~4.0	Singlet	-	1H	Acetylenic C-H

- **Phenolic Proton (H-O):** The downfield shift (~9.8 ppm) is characteristic of an acidic phenolic proton in DMSO-d<sub>6</sub>. Its singlet nature confirms it has no adjacent protons.
- **Aromatic Protons (H-2, H-6, H-3, H-5):** The molecule's para-substitution pattern results in a classic AA'BB' system, which simplifies to two distinct doublets at this resolution. The protons at positions 2 and 6 are deshielded by the electron-withdrawing effect of the alkyne, hence their downfield shift (~7.3 ppm) compared to the protons at positions 3 and 5, which are shielded by the electron-donating hydroxyl group (~6.7 ppm). The coupling constant of ~8.5 Hz is typical for ortho-coupling in a benzene ring.[5]
- **Acetylenic Proton (H-8):** The signal around 4.0 ppm is characteristic of a terminal alkyne proton. The electronegativity of the sp-hybridized carbon shifts it downfield from typical aliphatic protons. It appears as a singlet as there are no protons within a three-bond coupling distance.

## <sup>13</sup>C NMR Analysis

The <sup>13</sup>C NMR spectrum reveals the number of unique carbon environments in the molecule.

- **Sample Preparation:** Use the same sample prepared for <sup>1</sup>H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of the <sup>13</sup>C isotope.
- **Data Acquisition:** Acquire a proton-decoupled spectrum on a 100 MHz (or higher) spectrometer. This standard technique results in each unique carbon appearing as a singlet, simplifying the spectrum.<sup>[6]</sup> A larger number of scans is required compared to <sup>1</sup>H NMR.

Carbon Atom	Chemical Shift (δ, ppm)	Assignment
C-1	~158	Aromatic C-OH
C-2, C-6	~134	Aromatic C-H
C-3, C-5	~116	Aromatic C-H
C-4	~114	Aromatic C-C≡
C-7	~84	Alkyne C (quaternary)
C-8	~80	Alkyne C-H

- **Aromatic Carbons:** The carbon attached to the highly electronegative oxygen (C-1) is the most downfield in the aromatic region (~158 ppm). The other quaternary carbon (C-4) is significantly upfield (~114 ppm). The protonated aromatic carbons (C-2, C-6 and C-3, C-5) appear between these values, with their shifts influenced by the respective substituents.<sup>[7][8]</sup>
- **Alkyne Carbons:** The sp-hybridized carbons of the alkyne group (C-7, C-8) have characteristic shifts in the ~80-85 ppm range, which is downfield from aliphatic carbons but upfield from aromatic/alkene carbons.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

- **Sample Preparation:** Grind 1-2 mg of 4-ethynylphenol with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - **Scientist's Note:** KBr is used as it is transparent in the typical mid-IR range (4000-400  $\text{cm}^{-1}$ ). The sample must be thoroughly ground and dry; moisture will show a broad O-H band that can obscure the sample's signals, and large crystals will cause light scattering (the Christiansen effect), leading to distorted peak shapes.[\[9\]](#)[\[10\]](#)
- **Pellet Formation:** Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.
- **Data Acquisition:** Obtain a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum.

Frequency ( $\text{cm}^{-1}$ )	Intensity	Vibration Type	Functional Group Assignment
~3350	Strong, Broad	O-H stretch	Phenolic -OH (H-bonded)
~3290	Strong, Sharp	$\equiv\text{C-H}$ stretch	Terminal Alkyne
~2110	Medium, Sharp	$\text{C}\equiv\text{C}$ stretch	Alkyne
~1605, 1510	Medium-Strong	$\text{C}=\text{C}$ stretch	Aromatic Ring
~1250	Strong	C-O stretch	Phenolic C-O
~830	Strong	C-H out-of-plane bend	1,4-disubstituted (para) aromatic

The IR spectrum of 4-ethynylphenol provides clear evidence for all key functional groups.[\[11\]](#)

- The very broad, strong absorption around  $3350 \text{ cm}^{-1}$  is definitive for a hydrogen-bonded hydroxyl group.
- The strong, sharp peak at  $\sim 3290 \text{ cm}^{-1}$  is a highly characteristic absorption for the C-H bond of a terminal alkyne.

- The C≡C triple bond stretch appears as a sharp, medium intensity peak at ~2110 cm<sup>-1</sup>. This absorption is often weak in symmetrical internal alkynes but is clearly visible here.
- Aromatic C=C stretching vibrations are confirmed by the peaks at ~1605 and 1510 cm<sup>-1</sup>.
- The strong band at ~1250 cm<sup>-1</sup> is characteristic of the C-O stretching of a phenol.
- The strong absorption at ~830 cm<sup>-1</sup> is indicative of the out-of-plane C-H bending for a 1,4-disubstituted (para) benzene ring, confirming the substitution pattern.

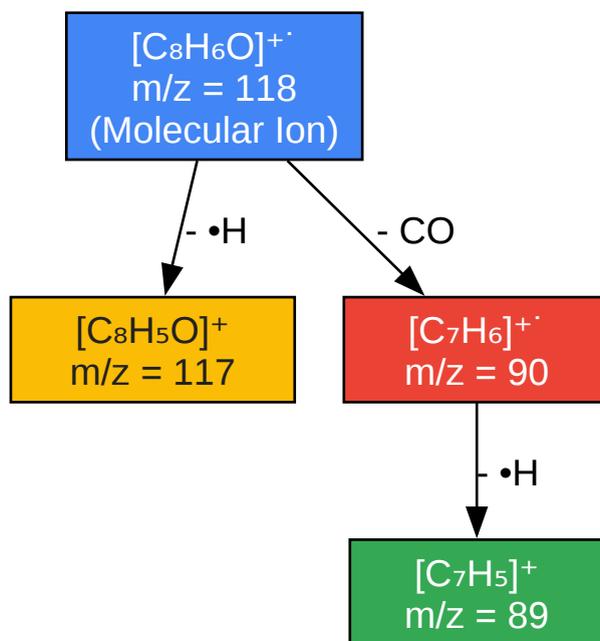
## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet, where it is vaporized under high vacuum.
- **Ionization:** Bombard the gaseous molecules with a high-energy electron beam (~70 eV). This ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M<sup>•+</sup>).<sup>[12]</sup>
  - **Scientist's Note:** EI is a "hard" ionization technique that imparts significant energy to the molecular ion, causing it to fragment in a reproducible manner. This fragmentation pattern is a molecular fingerprint.<sup>[13][14]</sup>
- **Analysis:** The positively charged ions (the molecular ion and its fragments) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

m/z	Proposed Fragment	Formula	Notes
118	$[\text{C}_8\text{H}_6\text{O}]^{\bullet+}$	Molecular Ion ( $\text{M}^{\bullet+}$ )	Confirms the molecular weight.
117	$[\text{C}_8\text{H}_5\text{O}]^+$	$[\text{M}-\text{H}]^+$	Loss of the acetylenic H radical.
90	$[\text{C}_7\text{H}_6]^{\bullet+}$	$[\text{M}-\text{CO}]^{\bullet+}$	Loss of carbon monoxide, characteristic of phenols.
89	$[\text{C}_7\text{H}_5]^+$	$[\text{M}-\text{CHO}]^+$	Loss of a formyl radical, also common for phenols.
63	$[\text{C}_5\text{H}_3]^+$	Further fragmentation of the aromatic ring.	

The high-energy molecular ion (m/z 118) undergoes characteristic fragmentation to produce more stable daughter ions. The primary fragmentation pathways for 4-ethynylphenol involve the loss of small, stable neutral molecules or radicals from the phenolic portion of the molecule.[\[15\]](#)  
[\[16\]](#)



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Caption: Key fragmentation pathways for 4-ethynylphenol in EI-MS.

## Integrated Data Analysis and Structural Confirmation

The convergence of data from NMR, IR, and MS provides an unequivocal confirmation of the structure and identity of 4-ethynylphenol.

- MS establishes the correct molecular mass of 118.
- IR confirms the presence of all key functional groups: a phenol ( $-OH$ ), a terminal alkyne ( $-C\equiv C-H$ ), and a para-substituted aromatic ring.
- $^{13}C$  NMR shows the eight expected unique carbon signals, correctly assigned to aromatic, alkynyl, and phenol environments.
- $^1H$  NMR confirms the substitution pattern on the aromatic ring and the presence and connectivity of the phenolic and acetylenic protons, providing the final, unambiguous piece of the structural puzzle.

Together, these techniques form a self-validating system for the comprehensive characterization of 4-ethynylphenol.

## Safety and Handling

4-Ethynylphenol should be handled with appropriate care in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.

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